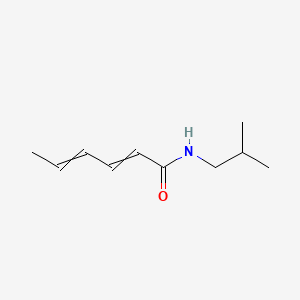

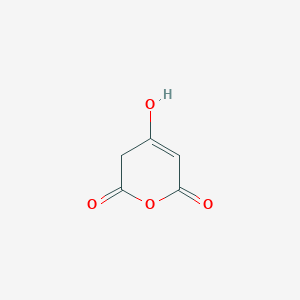

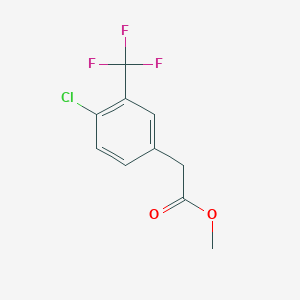

![molecular formula C12H7N3 B3330120 5H-Pyrido[4,3-b]indole-1-carbonitrile CAS No. 66570-80-7](/img/structure/B3330120.png)

5H-Pyrido[4,3-b]indole-1-carbonitrile

Overview

Description

5H-Pyrido[4,3-b]indole-1-carbonitrile is an organic compound . It is a novel aromatic amine compound used for organic electroluminescent devices, illuminating devices, and displays .

Synthesis Analysis

A series of new 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed, synthesized, and evaluated for antitumor activity . The key method involved the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines .Molecular Structure Analysis

The molecular structure of 5H-Pyrido[4,3-b]indole-1-carbonitrile is complex and involves various chemical bonds .Chemical Reactions Analysis

The compound has been used in the synthesis of new 9-aryl-5H-pyrido[4,3-b]indole derivatives as tubulin polymerization inhibitors . The reactions involved are complex and require careful control of conditions .Physical And Chemical Properties Analysis

The compound is a white or light yellow solid, insoluble in water but soluble in organic solvents such as methanol or dichloromethane . It has a strong aromatic odor .Scientific Research Applications

Tubulin Polymerization Inhibitors

5H-Pyrido[4,3-b]indole derivatives have been designed, synthesized, and evaluated as potential tubulin polymerization inhibitors . These compounds have shown anti-proliferative activity in vitro against different cancer cells . For instance, compound 7k displayed strong anti-proliferative activity against HeLa cells . It could inhibit the polymerization of tubulin and disrupt the microtubule network of cells . Further mechanism studies revealed that 7k arrested cell cycle at the G2/M phase and induced apoptosis in a dose-dependent manner .

Antitumor Activity

The derivatives of 5H-Pyrido[4,3-b]indole have shown promising antitumor activity . The compound 7k, in particular, has shown strong anti-proliferative activity against HeLa cells . Molecular docking analysis confirmed that 7k may bind to colchicine binding sites on microtubules . This suggests that 5H-Pyrido[4,3-b]indole derivatives could be a new strategy for the development of antitumor drugs targeting tubulin .

Broad Spectrum Biological Activities

Indole derivatives, including 5H-Pyrido[4,3-b]indole, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

JAK2 Inhibitors

The 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides, a derivative of 5H-Pyrido[4,3-b]indole, have been identified as a new viable lead series for JAK2 inhibitors . The genetic, biological, and physiological evidence suggests that JAK2 inhibitors could be effective in treating myeloproliferative disorders (MPDs) .

Apoptosis Induction

A dietary carcinogen, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) at 20 μM activates caspase-3-like proteases as an apoptotic marker in rat . This suggests that 5H-Pyrido[4,3-b]indole derivatives could play a role in apoptosis induction.

Antiviral Activity

Indole derivatives, including 5H-Pyrido[4,3-b]indole, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Mechanism of Action

Target of Action

5H-Pyrido[4,3-b]indole-1-carbonitrile is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . Specifically, 5H-Pyrido[4,3-b]indole-1-carbonitrile has been identified as a potential tubulin polymerization inhibitor . Tubulin is a protein that forms microtubules, which are crucial elements of the cytoskeleton involved in various physiological processes including cell mitosis, shape maintenance, intracellular material transport, and signal transmission .

Mode of Action

This compound interacts with its target, tubulin, by inhibiting its polymerization . This disruption of the dynamic balance of tubulin interferes with the normal function of microtubules, leading to mitotic catastrophe and ultimately inducing apoptosis . Molecular docking analysis has confirmed that this compound may bind to colchicine binding sites on microtubules .

Biochemical Pathways

The primary biochemical pathway affected by 5H-Pyrido[4,3-b]indole-1-carbonitrile is the polymerization of tubulin . By inhibiting this process, the compound disrupts the formation of microtubules, which are essential for cell division and other cellular functions . This disruption can lead to cell cycle arrest and apoptosis .

Result of Action

The inhibition of tubulin polymerization by 5H-Pyrido[4,3-b]indole-1-carbonitrile disrupts the microtubule network of cells . This leads to cell cycle arrest at the G2/M phase and induces apoptosis in a dose-dependent manner . These effects could potentially be harnessed for the development of antitumor drugs targeting tubulin .

Safety and Hazards

properties

IUPAC Name |

5H-pyrido[4,3-b]indole-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3/c13-7-11-12-8-3-1-2-4-9(8)15-10(12)5-6-14-11/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIYJYKBASMKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

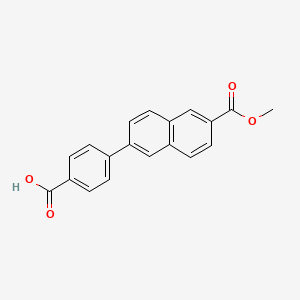

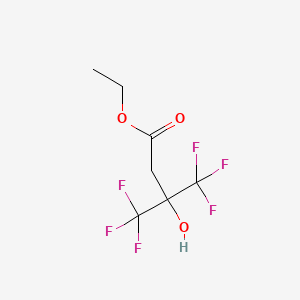

![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B3330080.png)

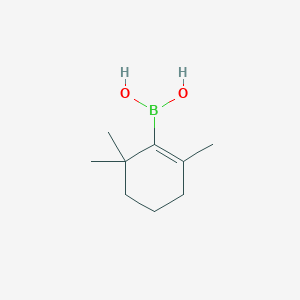

![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B3330135.png)